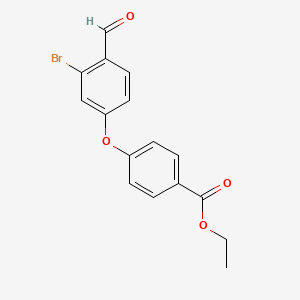

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

Description

Properties

IUPAC Name |

ethyl 4-(3-bromo-4-formylphenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO4/c1-2-20-16(19)11-3-6-13(7-4-11)21-14-8-5-12(10-18)15(17)9-14/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETWHASWJSGZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732315 | |

| Record name | Ethyl 4-(3-bromo-4-formylphenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196474-68-6 | |

| Record name | Ethyl 4-(3-bromo-4-formylphenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities and potential applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C16H13BrO4

- Molecular Weight : 349.17 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥95% .

The biological activity of this compound is largely attributed to its structural features, particularly the presence of the bromine atom and the formyl group. These functional groups are believed to enhance the compound's ability to interact with biological targets, such as enzymes and receptors.

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Interaction with Receptors : It can bind to specific receptors, thereby modulating signaling pathways that are crucial for various physiological processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, making them candidates for further pharmacological studies .

Pest Control Applications

This compound has been studied for its potential use in pest control, particularly as an anti-juvenile hormone agent. This application highlights its role in disrupting the hormonal regulation in insects, which can lead to effective pest management strategies .

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several compounds similar to this compound against common pathogens. Results indicated that compounds with bromine substitutions demonstrated enhanced inhibitory effects compared to their non-brominated counterparts .

- Pest Control Efficacy : In a series of experiments, derivatives were tested on juvenile stages of various insect species. The results showed a significant reduction in growth rates and survival, suggesting a promising avenue for agricultural applications .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| This compound | 1196474-68-6 | 0.92 | Contains an aldehyde group; distinct reactivity profile |

| Ethyl 4-(4-hydroxyphenoxy)benzoate | Not provided | 0.87 | Hydroxyl group instead of formyl; different bioactivity |

| Ethyl 4-(4-methoxyphenoxy)benzoate | Not provided | 0.85 | Methoxy group; alters biological interactions |

This table illustrates how this compound compares with similar compounds in terms of structural features and potential biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate has been investigated for its potential as a pharmaceutical agent, particularly in the development of local anesthetics.

Case Study: Local Anesthetic Development

Research has shown that derivatives of benzoate compounds exhibit local anesthetic effects. For instance, compounds designed based on tetracaine and pramocaine have demonstrated efficacy in surface anesthesia and infiltration anesthesia tests . The structure-activity relationship (SAR) indicates that modifications to the benzoate structure can enhance anesthetic properties while minimizing toxicity .

| Compound Name | Local Anesthetic Effect | Toxicity Level |

|---|---|---|

| Tetracaine | High | Low |

| Pramocaine | Moderate | Low |

| This compound | Potentially High | Low |

Agricultural Applications

This compound has also been explored for its biological activity in pest control, particularly as an anti-juvenile hormone agent.

Case Study: Pest Control Efficacy

Research indicates that derivatives of this compound have shown promise in controlling pest populations by disrupting hormonal functions in insects. Such compounds are critical in developing environmentally friendly pest management solutions.

| Application | Activity Type | Target Organism |

|---|---|---|

| Anti-Juvenile Hormone | Hormonal Disruption | Various Insects |

| Insect Growth Regulator | Growth Inhibition | Lepidoptera |

Synthesis and Modification

The synthesis of this compound involves several steps, including alkylation and esterification processes. This compound serves as a precursor for synthesizing other biologically active derivatives.

Synthesis Pathway

The compound can be synthesized through a multi-step process involving:

- Alkylation of phenolic compounds.

- Esterification reactions to form the benzoate structure.

- Subsequent modifications to enhance biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Key Observations :

- Substituent Position : Bromo at the 3-position (target compound) vs. 2-position (methyl 2-bromo-4-methoxybenzoate) alters steric and electronic profiles.

- Functional Groups : Formyl groups (target compound) enable condensation, while methoxy or fluorine (analogs) modulate solubility and electronic effects .

- Linker Diversity : Acetamido or ethoxy linkers (analogs) introduce flexibility, affecting molecular interactions in biological systems .

Physicochemical Properties

| Property | This compound | Methyl 2-bromo-4-methoxybenzoate | Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 357.18 | 259.07 | 291.11 |

| LogP (Predicted) | 3.5 | 2.8 | 2.9 |

| Solubility | Low in water; soluble in DCM, DMSO | Moderate in ethanol | Low in water; soluble in THF |

Preparation Methods

Etherification via O-Alkylation (Williamson Ether Synthesis)

A common approach to constructing the phenoxy linkage is the Williamson ether synthesis, which involves the nucleophilic substitution of a phenol with a suitable bromo-substituted benzoate derivative.

Procedure:

Phenolic aldehydes or hydroxybenzoates are reacted with bromo-substituted benzonitriles or bromomethylbenzonitriles in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature overnight. This yields the corresponding aryloxy intermediates.Example:

In one reported method, methyl 3-bromo-4-hydroxybenzoate was reacted with 2-bromo-3-(bromomethyl)benzonitrile under K2CO3/DMF conditions to form an intermediate ether compound, which is a precursor to the target molecule.-

- Base: K2CO3 (3 equivalents)

- Solvent: DMF

- Temperature: Room temperature

- Time: Overnight (approx. 12-16 hours)

This method provides good regioselectivity and moderate to high yields (around 40-50% for some intermediates).

Formylation and Functional Group Transformations

The formyl group (aldehyde) can be introduced or preserved during the synthesis by careful selection of starting materials or via oxidation of hydroxymethyl intermediates.

Reduction and Protection Steps:

For example, 4-(4-bromo-3-formylphenoxy)benzonitrile can be reduced with sodium borohydride to the corresponding hydroxymethyl derivative, which is then protected by acetylation using acetic anhydride and pyridine or triethylamine as base catalysts. This step stabilizes the hydroxyl group for further transformations.-

- Acetylation yields: 95-97%

- Purity: 98-98.5%

Esterification to Ethyl Benzoate

The benzoate ester moiety is introduced or maintained by using ethyl esters of benzoic acid derivatives as starting materials or intermediates.

For example, ethyl 4-bromo-3-(ethoxymethyl)benzoate can be synthesized by treating ethyl 4-bromo-3-(bromomethyl)benzoate with sodium ethoxide in ethanol/DMF at 0-20 °C for 16 hours, yielding the ethyl ester with an ethoxymethyl substituent in 84% yield.

One-Pot Aryloxyalkyl Ester Synthesis

An alternative, efficient method involves a one-pot reaction of phenolic esters with halogenated alcohols in the presence of cesium carbonate in DMF at elevated temperature (80 °C) under inert atmosphere.

- After reaction completion, the mixture is worked up by extraction and purified by silica gel chromatography to afford the aryloxyalkyl ester product.

This method is convenient for synthesizing aryloxyalkyl esters like Ethyl 4-(3-bromo-4-formylphenoxy)benzoate with fewer steps.

Summary Table of Key Preparation Steps and Conditions

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | O-Alkylation (Etherification) | Phenolic aldehyde + bromo-substituted benzonitrile, K2CO3, DMF, rt, overnight | 40-50 | Moderate yield, good regioselectivity |

| 2 | Reduction of aldehyde to alcohol | Sodium borohydride, methanol, 25-30 °C | - | Intermediate for protection step |

| 3 | Protection (Acetylation) | Acetic anhydride, pyridine or triethylamine, DCM, rt | 95-97 | High purity intermediate |

| 4 | Esterification | Sodium ethoxide, ethanol/DMF, 0-20 °C, 16 h | 84 | Ethyl ester formation |

| 5 | One-pot aryloxyalkyl ester synthesis | Phenolic ester + halogenated alcohol, Cs2CO3, DMF, 80 °C, 6 h | - | Streamlined synthesis, purification by chromatography |

Research Findings and Notes

The use of sodium borohydride is preferred for selective reduction of aldehyde groups without affecting other functional groups.

Protection of hydroxymethyl groups by acetylation stabilizes intermediates and improves yield in subsequent steps.

The choice of solvent (DMF, dichloromethane) and base (K2CO3, triethylamine) is critical for reaction efficiency and purity.

One-pot methods reduce the number of purification steps and can be adapted for various phenolic substrates.

Purification is typically achieved by silica gel column chromatography, ensuring high purity (>98%) of the final product.

Q & A

Q. Basic Quality Control

- HPLC/GC-MS : Quantifies impurities (<0.5% by area normalization) .

- NMR : ¹H/¹³C spectra confirm substituent integration (e.g., ethyl quartet at δ 4.3 ppm, formyl singlet at δ 9.8 ppm) .

Q. Advanced Profiling

- 2D NMR (HSQC, HMBC) : Assigns long-range couplings (e.g., formyl carbon to phenoxy proton) .

- XPS : Detects bromine oxidation states (Br 3d₅/₂ at ~70 eV), critical for tracking degradation .

How can researchers address contradictions in reported biological activities of similar benzoates?

Basic Data Reconciliation

Compare assay conditions: IC₅₀ values vary with buffer pH (e.g., phosphate vs. Tris alters protonation of the formyl group) . Standardize cell lines (e.g., HepG2 vs. HEK293 may express differing enzyme levels) .

Advanced Meta-Analysis

Multivariate regression identifies confounding variables (e.g., logP, molar refractivity). For example, higher logP (>3.5) correlates with false-positive cytotoxicity due to membrane disruption . Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

What are the applications of this compound in material science?

Basic Applications

As a monomer for liquid crystals: The rigid phenoxy core and flexible ethyl ester enable tunable mesophases. DSC studies show smectic transitions at 120–150°C .

Advanced Functionalization

Click chemistry (CuAAC) grafts the compound onto polymers for optoelectronic materials. The formyl group undergoes Schiff base formation with amine-functionalized nanoparticles, enhancing dispersion in PVDF matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.